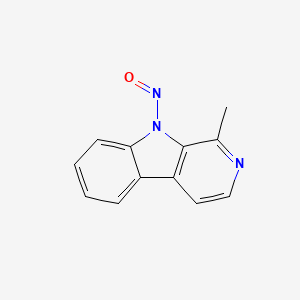![molecular formula C19H26O7 B14364839 Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate CAS No. 93175-39-4](/img/no-structure.png)
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl ester group attached to a 2,5-dimethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate typically involves the alkylation of enolate ions. . This reaction forms a new carbon-carbon bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The presence of the 2,5-dimethoxyphenyl moiety may also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2,5-dimethoxyphenyl group.
Diethyl ethoxymethylenemalonate: Another ester used in organic synthesis with different substituents.
Uniqueness
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
| 93175-39-4 | |
Molekularformel |
C19H26O7 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
diethyl 2-[1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate |
InChI |
InChI=1S/C19H26O7/c1-6-13(16(18(21)25-7-2)19(22)26-8-3)17(20)14-11-12(23-4)9-10-15(14)24-5/h9-11,13,16H,6-8H2,1-5H3 |
InChI-Schlüssel |
ZXSQHJXPMAYPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(=O)OCC)C(=O)OCC)C(=O)C1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)

